![molecular formula C11H14N2OS B2665499 6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one CAS No. 284487-94-1](/img/structure/B2665499.png)
6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one, commonly referred to as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a pyrimidine derivative that is used as a tool in the study of Parkinson's disease and related disorders. The compound was first synthesized in the 1970s and has since been used to investigate the mechanisms of action of Parkinson's disease and potential treatments for the disorder.
Mechanism of Action
MPTP is metabolized in the body to form MPP+, a neurotoxin that selectively damages dopamine-producing neurons in the brain. This damage is believed to be the cause of Parkinson's disease symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented in scientific research. The compound selectively damages dopamine-producing neurons in the brain, leading to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the symptoms of Parkinson's disease, including tremors, rigidity, and impaired movement.
Advantages and Limitations for Lab Experiments
MPTP is a useful tool in the study of Parkinson's disease and related disorders. The compound selectively damages dopamine-producing neurons in the brain, making it a valuable tool for investigating the mechanisms of action of the disease. However, MPTP has limitations in lab experiments, including the fact that it is a neurotoxin and can cause damage to the brain if not used properly.
Future Directions
There are many future directions for research involving MPTP. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of action of the disease. Another area of research is the study of the long-term effects of MPTP exposure on the brain. Additionally, research is needed to better understand the biochemical and physiological effects of MPTP on the brain and its potential use as a tool in other areas of scientific research.
Synthesis Methods
MPTP can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with N-methyl-N-nitrosourea to form N-methyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is then oxidized to form MPTP.
Scientific Research Applications
MPTP has been extensively studied in scientific research, particularly in the field of Parkinson's disease research. The compound is used as a tool to study the mechanisms of action of the disease and potential treatments for the disorder. MPTP is also used to study the effects of drugs on the dopamine system, which is involved in the development of Parkinson's disease.
properties
IUPAC Name |
4-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-6-9-8(3)12-11(13-10(9)14)15-7-5-2/h4-5H,1-2,6-7H2,3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBFNINEWREKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one |
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